molecular formula C12H10F3N3O2S B3010851 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 302549-60-6

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B3010851
CAS RN: 302549-60-6
M. Wt: 317.29
InChI Key: NUIKRXAQZXTBPR-UHFFFAOYSA-N
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Description

The compound “2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide” is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring made up of one oxygen atom, one sulfur atom, and three carbon atoms . They are known for their wide range of biological activities and are used as key structures in medicinal chemistry .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives were synthesized to explore their antimicrobial properties. These compounds exhibited significant in vitro antibacterial and antifungal activities against strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Aspergillus niger, and Candida albicans (Bhushan A. Baviskar et al., 2013).

Anticancer and Antifibrotic Activities

The antifibrotic and anticancer potentials of amino(imino)thiazolidinone derivatives were investigated, showcasing the ability of some compounds to significantly reduce the viability of fibroblasts without exhibiting anticancer effects. This highlights the potential of thiazolidinone derivatives in developing treatments that target fibrotic diseases without affecting cancer cell viability. Notably, compounds such as 2-{3-furan-2-ylmethyl-2-[(2-methyl-3-phenylallylidene)hydrazono]-thiazolidin-4-one-5-yl}-N-(3-trifluoromethylphenyl)-acetamide showed high antifibrotic activity comparable to Pirfenidone, a known antifibrotic drug, without scavenging superoxide radicals (D. Kaminskyy et al., 2016).

Structure and Molecular Analysis

Research into the molecular and crystal structures of 1-oxo-1-λ4-1,2,4-thiadiazolidin-3-ones, derived from the oxidation of 2-imino-1,3-thiazetidines, provided insights into the structural characteristics of these compounds. X-ray structure analysis of derivatives such as 2-methyl-4-phenyl and 2-benzyl-4-phenyl 1-oxo-1-λ4-1,2,4 thiadiazolidin-3-ones confirmed the non-planarity of the thiadiazolidine rings, contributing to the understanding of their chemical behavior and potential applications in designing new compounds with desired biological activities (W. Schuckmann et al., 1978).

QSAR Studies and Antibacterial Agents

Quantitative structure-activity relationship (QSAR) studies on 4-oxo-thiazolidines and 2-oxo-azetidines explored their potential as antibacterial agents. These studies focused on understanding the impact of substituent variations on antibacterial efficacy, highlighting the importance of hydrophobicity and steric factors in designing compounds with enhanced activity against bacterial strains like Staphylococcus aureus and Escherichia coli (N. Desai et al., 2008).

properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2S/c13-12(14,15)6-3-1-2-4-7(6)17-9(19)5-8-10(20)18-11(16)21-8/h1-4,8H,5H2,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIKRXAQZXTBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

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